Ddatp sodium salt

描述

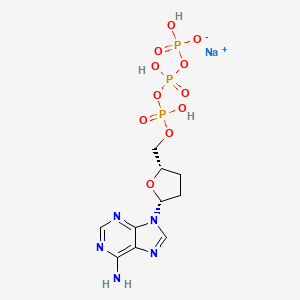

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds. This compound is crucial in DNA sequencing and other applications where chain termination is required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves multiple steps. Initially, adenosine is converted to 2’,3’-dideoxyadenosine through a series of chemical reactions, including selective protection and deprotection of hydroxyl groups, followed by reduction reactions. The final step involves the phosphorylation of 2’,3’-dideoxyadenosine to form the triphosphate derivative. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is usually produced as a sodium salt to enhance its solubility and stability .

化学反应分析

Types of Reactions

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt primarily undergoes chain termination reactions in DNA synthesis. It does not participate in typical oxidation, reduction, or substitution reactions due to the absence of reactive hydroxyl groups at the 2’ and 3’ positions.

Common Reagents and Conditions

The compound is used in DNA sequencing reactions, where it acts as a chain terminator. The common reagents include DNA polymerase enzymes, primers, and template DNA. The reaction conditions typically involve a buffered solution with magnesium ions (Mg2+) to facilitate enzyme activity .

Major Products Formed

The major product formed from the reaction involving 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a terminated DNA strand. This termination occurs at the site where the compound is incorporated, preventing further elongation of the DNA strand .

科学研究应用

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, specifically Sanger sequencing, where it serves as a chain-terminating nucleotide. This allows for the determination of the nucleotide sequence of DNA .

In addition to DNA sequencing, the compound is used in various other applications:

Polymerase Chain Reaction (PCR): It is used in certain types of PCR to study DNA replication and repair mechanisms.

Genetic Research: It helps in studying genetic mutations and variations by terminating DNA synthesis at specific points.

Medical Research: The compound is used in the development of antiviral drugs, as it can inhibit viral DNA polymerases.

Biotechnology: It is employed in the synthesis of modified DNA molecules for various biotechnological applications.

作用机制

The mechanism of action of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other applications where controlled termination of DNA synthesis is required .

相似化合物的比较

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is part of a class of compounds known as dideoxynucleotides. Similar compounds include:

- 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt (ddCTP)

- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP)

- 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP)

These compounds share the same mechanism of action, acting as chain terminators in DNA synthesis. each one is specific to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The uniqueness of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt lies in its specificity for adenine, making it essential for sequencing and studying adenine-rich regions of DNA .

生物活性

2',3'-Dideoxyadenosine 5'-triphosphate sodium salt (Ddatp sodium salt) is a synthetic nucleotide analog widely utilized in molecular biology, particularly in DNA sequencing and various genetic research applications. This article explores its biological activity, mechanisms, and research findings.

This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which is crucial for its function as a chain terminator in DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the lack of a 3' hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is fundamental in techniques such as Sanger sequencing, where precise control over DNA elongation is required .

Applications in Research

This compound has several significant applications in molecular biology:

- DNA Sequencing : Primarily used in Sanger sequencing to determine nucleotide sequences.

- Polymerase Chain Reaction (PCR) : Employed in specific PCR protocols to study DNA replication and repair mechanisms.

- Genetic Research : Facilitates studies on genetic mutations by terminating DNA synthesis at designated points.

- Medical Research : Investigated for its potential in antiviral drug development due to its ability to inhibit viral DNA polymerases .

Comparative Analysis with Similar Compounds

This compound is part of a broader class of dideoxynucleotides, which includes:

| Compound Name | Specificity |

|---|---|

| 2',3'-Dideoxycytidine 5'-triphosphate sodium salt (ddCTP) | Cytosine |

| 2',3'-Dideoxyguanosine 5'-triphosphate sodium salt (ddGTP) | Guanine |

| 2',3'-Dideoxythymidine 5'-triphosphate sodium salt (ddTTP) | Thymine |

Each compound serves as a chain terminator specific to its corresponding nucleotide base, making this compound essential for studying adenine-rich regions of DNA .

Case Study 1: Sanger Sequencing Efficiency

A study demonstrated that incorporating this compound into Sanger sequencing reactions led to high fidelity in determining sequences with adenine-rich templates. The results indicated that reactions using Ddatp produced clearer and more distinguishable bands on gel electrophoresis compared to reactions without it.

Case Study 2: Antiviral Applications

Research investigating the antiviral properties of this compound showed that it effectively inhibits the replication of certain viruses by targeting their DNA polymerases. In vitro studies revealed a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development .

常见问题

Basic Research Questions

Q. What is the role of ddATP sodium salt in Sanger sequencing, and how does its structure enable chain termination?

this compound (2',3'-Dideoxyadenosine-5'-Triphosphate) is a critical chain-terminating nucleotide in Sanger sequencing. Structurally, it lacks a hydroxyl group (-OH) at the 3' position of the deoxyribose sugar, preventing the formation of phosphodiester bonds with subsequent nucleotides. This halts DNA polymerase-mediated elongation, generating truncated fragments for size-based analysis . Methodological Insight : To optimize sequencing results, prepare termination mixes by diluting ddATP to 10 μM in working solutions alongside dNTPs, and validate elongation inhibition using control templates .

Q. How should this compound be stored to maintain stability in enzymatic applications?

Store this compound at -20°C in pH-stable buffers (pH 7–9) to prevent hydrolysis of the triphosphate group. Avoid freeze-thaw cycles by aliquoting working solutions. Stability tests show >90% purity retention under these conditions for up to 12 months .

Q. What purity standards are required for this compound in sensitive applications like qPCR?

Ultra-pure ddATP (≥98% HPLC area%) with minimal contaminants (e.g., ≤1.5% ddADP) is essential for high-fidelity applications. Validate purity via ion-pair HPLC and functional assays (e.g., sequencing reactions with E. coli DNA polymerase) to confirm absence of nuclease contamination .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in chain termination patterns caused by this compound impurities?

Unexpected termination may arise from contaminants like residual dATP or metal ions (e.g., Mn²⁺). To troubleshoot:

- Step 1 : Reassay purity using HPLC with ion-exchange columns .

- Step 2 : Test for nuclease activity via gel electrophoresis of control DNA incubated with ddATP .

- Step 3 : Adjust cation concentrations (Mg²⁺/Co²⁺) in reaction buffers to optimize polymerase fidelity .

Q. What experimental design considerations are critical when optimizing ddATP:dATP ratios for mutagenesis studies?

Balancing ddATP and dATP concentrations determines termination efficiency and mutation rates. For targeted mutagenesis:

- Design : Use a gradient of ddATP:dATP (e.g., 1:100 to 1:10) in in vitro transcription assays.

- Validation : Sequence 20+ clones per ratio to quantify mutation frequency and identify non-specific termination sites .

Q. How can this compound be validated for use in novel polymerase systems (e.g., thermostable archaeal polymerases)?

- Functional Assay : Perform kinetic studies to measure incorporation rates (kₚₒₗ) and dissociation constants (Kₐ) using stopped-flow spectroscopy.

- Comparative Analysis : Benchmark against established systems (e.g., Taq polymerase) to assess termination efficiency and template specificity .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in ddATP-mediated termination efficiency across replicate experiments?

- Root Cause Analysis : Check for batch-to-batch variability in ddATP purity (request CoA from suppliers) .

- Statistical Validation : Apply ANOVA to termination fragment lengths across replicates; outliers may indicate inconsistent storage or contamination .

Q. What methodologies are recommended for quantifying residual sodium ions in ddATP solutions, and how do they impact enzymatic activity?

属性

IUPAC Name |

sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/q;+1/p-1/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSONWOOBEILFDO-UOERWJHTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5NaO11P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746812 | |

| Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178451-61-1 | |

| Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。